molecular formula C16H17Cl2N3O B2690856 N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-00-0

N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2690856
CAS No.: 899960-00-0
M. Wt: 338.23
InChI Key: SZCONDAYPGDAOK-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrrolopyrazine-carboxamide class, characterized by a bicyclic pyrrolo-pyrazine core substituted with a 4-chlorophenyl group at position 1 and a 2-chloroethyl carboxamide moiety at position 2. Its molecular formula is C₁₆H₁₆Cl₂N₃O, with an average molecular mass of 337.23 g/mol. The 4-chlorophenyl group enhances lipophilicity, while the chloroethyl chain may influence reactivity and binding interactions.

Properties

IUPAC Name

N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O/c17-7-8-19-16(22)21-11-10-20-9-1-2-14(20)15(21)12-3-5-13(18)6-4-12/h1-6,9,15H,7-8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCONDAYPGDAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the chloroethyl group: This can be done using alkylation reactions under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymatic activities.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities with analogs from the evidence:

Compound Name Molecular Formula Substituents Molecular Mass (g/mol) Key Features
N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (Target) C₁₆H₁₆Cl₂N₃O 4-chlorophenyl (position 1); 2-chloroethyl carboxamide (position 2) 337.23 Bicyclic core with dual chloro-substituents; moderate lipophilicity
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₁₈H₂₂FN₃O 4-fluorophenyl (position 1); tert-butyl carboxamide (position 2) 315.39 Fluorine substitution enhances electronegativity; tert-butyl increases steric bulk
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 4-chlorophenyl (position N); ethylpiperazine (position 4) 267.76 Piperazine chair conformation; simpler monocyclic structure
N-(2-(3,4-dichlorophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide C₃₃H₂₆Cl₂N₄O Dichlorophenyl; dihydroisoquinoline-carboxamide 589.50 (est.) Extended polycyclic system; dichlorophenyl enhances hydrophobicity
Key Observations:
  • In contrast, the 4-fluorophenyl substituent in increases polarity and metabolic stability due to fluorine’s electronegativity . This could affect pharmacokinetics (e.g., half-life) or mechanism of action .
  • Core Structure Differences: The dihydropyrrolopyrazine core in the target compound and offers conformational rigidity compared to the monocyclic piperazine in . This rigidity may influence target selectivity . The dihydroisoquinoline scaffold in introduces additional aromatic rings, likely enhancing π-π stacking interactions but reducing solubility .

Biological Activity

N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS Number: 899960-00-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17Cl2N3OC_{16}H_{17}Cl_{2}N_{3}O, with a molecular weight of 338.2 g/mol. It features a complex heterocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₇Cl₂N₃O
Molecular Weight338.2 g/mol
CAS Number899960-00-0

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Compounds in the pyrrolo[1,2-a]pyrazine class have been evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that they may act through the inhibition of specific signaling pathways involved in cell growth and survival.
  • Antibacterial and Antifungal Properties : Similar derivatives have shown promise as antibacterial agents by disrupting bacterial cell wall synthesis or inhibiting essential enzymes in microbial metabolism.

Anticancer Activity

A study published in PubMed explored the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives. The researchers found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases (G1/S phase) .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of related compounds. The results indicated that these compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The study highlighted their potential as lead compounds for developing new antibiotics .

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential modulation of inflammatory pathwaysOngoing studies

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